6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Overview
Description
The compound “6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline” belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, “6-Bromo-8-trifluoromethylquinoline” has a molecular weight of 276.053 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Functionalization : The compound shows promise in the synthesis and functionalization of various quinoline derivatives. Its reactivity, particularly in the presence of different bases and catalysts, has been explored to develop new chemical compounds with potential biological and pharmacological activities. Notable is its role in the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a compound achieved through visible-light-induced radical bromination and offering significant yield improvements over previous methods (Li, 2015).
Biological Activity
- Antimicrobial Properties : Various derivatives of 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline have been synthesized and evaluated for their antimicrobial activities. These compounds, particularly those with additional functional groups, have shown notable efficacy against bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Ishikawa et al., 2012).
Photophysical and Electrochemical Properties
- Photophysical and Electrochemical Studies : Compounds derived from this compound have been synthesized and analyzed for their photophysical and electrochemical properties. These studies provide insights into the electronic structure and reactivity of these compounds, which can be leveraged in material sciences and photovoltaic applications (Bonacorso et al., 2018).
Applications in Material Sciences
- Liquid Crystal Properties : The structural flexibility and electronic propertiesof this compound derivatives make them suitable candidates for liquid crystal applications. The ability to modify these compounds allows for the creation of materials with specific thermal and optical properties, which can be tailored for use in displays and other optical devices (Rodrigues et al., 2019).
Exploration of Molecular Interactions
- Molecular Binding and Interaction Studies : Investigations into the binding properties of quinoline derivatives with biological molecules like DNA have revealed significant interactions. This understanding is crucial in the design of molecules for therapeutic purposes, as it sheds light on the mechanisms of drug-DNA interactions, potentially leading to the development of novel pharmaceuticals (Bonacorso et al., 2018).
Potential in Pharmaceutical Development
- Antimicrobial Agent Synthesis : The compound’s derivatives have been synthesized and evaluated for their antimicrobial activities. These findings suggest potential applications in the development of new antimicrobial agents, highlighting the significance of this compound in pharmaceutical research (Ishikawa et al., 2012).
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives often function through interactions with their targets, leading to changes in cellular processes . For instance, some quinolines can inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The effects of quinoline compounds can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3NO/c1-2-3-6-21-13-8-14(15(17,18)19)20-12-5-4-10(9-16)7-11(12)13/h4-5,7-8H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJPAUTYYDWZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381687 | |
Record name | 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-85-2 | |
Record name | 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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